3-nitro-N-(3-sulfamoylphenyl)benzamide is a compound that exhibits significant potential in medicinal chemistry, particularly as a precursor for developing novel therapeutics. It belongs to a class of compounds characterized by the presence of sulfonamide and amide functionalities, which are often associated with various biological activities, including antibacterial and anti-inflammatory properties. The compound's structure features a nitro group and a sulfamoyl moiety attached to a benzamide framework, contributing to its unique chemical reactivity and biological profile.
This compound can be synthesized from commercially available starting materials, including benzamide derivatives and sulfonamides. The synthesis typically involves multi-step reactions that incorporate various organic chemistry techniques, such as coupling reactions and functional group transformations .
3-nitro-N-(3-sulfamoylphenyl)benzamide is classified as an aromatic amide due to the presence of the benzamide structure. It also falls under the category of sulfonamides, which are known for their broad-spectrum antibacterial activity. The compound can be further classified based on its functional groups: it contains both a nitro group (which is known for enhancing reactivity) and a sulfamoyl group (which contributes to its biological activity).
The synthesis of 3-nitro-N-(3-sulfamoylphenyl)benzamide involves several key steps:
The reaction conditions may vary, but common solvents include dimethylformamide or pyridine, which facilitate the coupling reactions. Temperature control is crucial during these reactions to avoid decomposition of sensitive functional groups. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-nitro-N-(3-sulfamoylphenyl)benzamide can be represented as follows:
Crystallographic studies may reveal detailed information about bond lengths, angles, and molecular packing in solid-state forms, typically indicating strong intermolecular hydrogen bonding interactions that stabilize the crystal lattice .
The compound can participate in various chemical reactions due to its functional groups:
Reactivity studies often involve monitoring reaction progress using high-performance liquid chromatography or thin-layer chromatography, providing insights into reaction kinetics and mechanisms .
The mechanism of action for 3-nitro-N-(3-sulfamoylphenyl)benzamide is primarily linked to its interaction with biological targets:
Biological assays typically measure the compound's inhibitory potency (IC) against specific enzymes or bacterial strains, providing quantitative data on its effectiveness .
Relevant data on melting points, boiling points, and spectral data (NMR, IR) can be obtained from detailed characterization studies .
3-nitro-N-(3-sulfamoylphenyl)benzamide has potential applications in:
Research continues into optimizing its pharmacological properties and expanding its applications in medicinal chemistry .
Characterized by the systematic name 3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide (Chemical Formula: C₁₄H₁₂N₄O₅S₂; PubChem CID: 4122371), this hybrid small molecule represents a strategically engineered fusion of two privileged medicinal chemistry scaffolds: the benzamide core and the benzenesulfonamide pharmacophore [1]. The compound features a para-nitro-substituted benzamide moiety linked via an amide bond to a meta-sulfamoyl-substituted aniline, creating a conformationally flexible yet topologically defined structure optimized for targeted protein interactions. Its calculated molecular weight of 380.40 g/mol and balanced lipophilicity profile align with drug-likeness parameters, satisfying Lipinski's rule of five without deviations—a critical attribute for pharmaceutical developability [2]. Contemporary drug discovery exploits this molecular architecture primarily for its precision in modulating enzymatic targets implicated in oncogenesis, metabolic dysregulation, and neurological pathologies, positioning it as a versatile template for rational drug design.
The therapeutic convergence of sulfonamide and benzamide functionalities emerged from systematic efforts to overcome limitations of unitary pharmacophores. Early sulfonamides, discovered serendipitously through their antibacterial effects (e.g., Prontosil®, 1935), revealed unexpected carbonic anhydrase (CA) inhibitory properties in the 1940s–1950s, exemplified by acetazolamide's adoption for glaucoma management [3]. Concurrently, benzamide derivatives gained prominence as neuroactive agents (e.g., vesicular monoamine transporter inhibitors) and anticancer scaffolds. The strategic hybridization initiative commenced in the early 2000s, driven by computational evidence suggesting synergistic binding when these pharmacophores occupy adjacent enzyme subsites. 3-Nitro-N-(3-sulfamoylphenyl)benzamide exemplifies this evolution, specifically designed to exploit the sulfamoyl group's zinc-binding capability and the benzamide's capacity for π-stacking and hydrogen-bonding interactions within enzymatic clefts [3] [5].
Table 1: Evolution of Key Sulfonamide-Benzamide Hybrid Therapeutics
Compound Code/Name | Structural Features | Primary Target | Reported Bioactivity | Source |
---|---|---|---|---|
Early Hybrid (2000s) | 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | Carbonic Anhydrase | hCA II Kᵢ = 0.5–55.4 nM | [3] |
Clinical Candidate (P4) | N-(3-Sulfamoylphenyl)propanamide derivative | hCA I/II | Kᵢ = 0.22 ± 0.01 µM (hCA I); 0.33 ± 0.05 µM (hCA II) | [2] |
3g (Optimized Hybrid) | N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)prop-1-en-1-yl)benzamide | hCA I/AChE | Kᵢ = 4.07 ± 0.38 nM (hCA I) | [3] |
3-Nitro-N-(3-sulfamoylphenyl)benzamide | Nitrobenzene-sulfamoyl aniline linkage | Multitarget (CA, Sirtuins) | Nanomolar CA inhibition; SIRT modulatory potential | [1] [9] |
The molecule's bioactivity profile is inextricably linked to its strategically positioned nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups, which govern target engagement, cellular permeability, and metabolic stability.
Table 2: Quantum Chemical Properties of Key Functional Groups
Functional Group | Electrostatic Potential (eV) | Log P Contribution | Hydrogen Bond Capacity | Target Interaction Role |
---|---|---|---|---|
-NO₂ (meta) | -42.3 (N), +26.7 (O) | +0.38 | Acceptors: 2 | Electrophile/π-stacking |
-SO₂NH₂ (meta) | -38.1 (O), -15.2 (N), +21.4 (S) | -0.91 | Donors: 2; Acceptors: 4 | Zn²⁺ chelation/H-bond network |
-CONH- | -31.5 (O), -12.8 (N) | -0.71 | Donors: 1; Acceptors: 2 | H-bond bridge/backbone alignment |
This compound exemplifies a multitargeting pharmacophore with validated activity against metalloenzymes and NAD⁺-dependent deacylases, leveraging its bifunctional architecture for distinct inhibitory mechanisms.
hCA II: Kᵢ = 0.33 ± 0.05 µMMolecular docking reveals the nitrobenzamide moiety occupies the hydrophobic pocket near Val121/Val142 (hCA II), with the nitro group forming van der Waals contacts (binding energy: -8.14 to -8.03 kcal/mol). This dual-pocket occupation explains its 10–50-fold superiority over monosubstituted sulfonamides [2]. Selectivity profiling indicates moderate preference for cytosolic isoforms (CA I/II) over tumor-associated CA IX/XII, though structural optimization could enhance isoform specificity.
Sirtuin (SIRT) Modulation:While direct data on this compound is emerging, structural analogs demonstrate SIRT1/2/3 modulation via nitro group-dependent mechanisms. Computational modeling suggests the benzamide carbonyl interacts with SIRT1's NAD⁺-ribose site (Gln345/Arg274), while the sulfamoyl group may engage zinc in the catalytic domain. Analogous compounds in PubChem show IC₅₀ shifts from 280 nM (SIRT1) to 3.2 µM (SIRT3), implying tunable selectivity via substituent engineering [9]. Notably, ortho-nitro derivatives exhibit enhanced SIRT6 inhibition—a target implicated in DNA repair and oncogenesis.
Emerging Targets:Preliminary evidence suggests engagement with acetylcholinesterase (AChE) and phosphoinositide 3-kinases (PI3K):
Table 3: Enzymatic Inhibition Profiles of Key Derivatives
Enzyme Target | Derivative Code | Kᵢ/IC₅₀ Value | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|---|---|
hCA I | P4 | 0.22 ± 0.01 µM | -8.14 | Zn²⁺ coordination; H-bond with Thr199; hydrophobic packing (Phe91) |
hCA II | P4 | 0.33 ± 0.05 µM | -8.03 | Zn²⁺ coordination; H-bond with Gln92; van der Waals (Val121) |
hCA IX | 3g-analog | 10.9 nM | -9.2 | Selective hydrophobic cleft occupation |
AChE | 3f | 8.91 ± 1.65 nM | -10.1 | π-π stacking (Trp279); H-bond (Tyr334) |
SIRT1 | Nitrobenzamide-Sulfonamide | 280 nM (est.) | -7.8 (docking) | NAD⁺ site H-bonds; hydrophobic channel occupation |
The compound’s dual CA/sirtuin inhibitory potential offers a unique therapeutic axis: CA inhibition acidifies the intracellular milieu (inhibiting glycolytic flux), while sirtuin suppression alters metabolic gene expression—synergistically disrupting cancer cell adaptability. Ongoing studies explore its utility in Alzheimer's models, leveraging concurrent AChE/CA VI inhibition to augment neurotransmission and counteract amyloid-induced acidosis [3] [9].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7